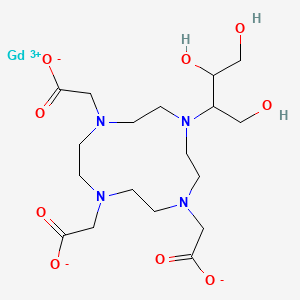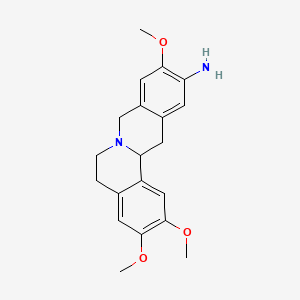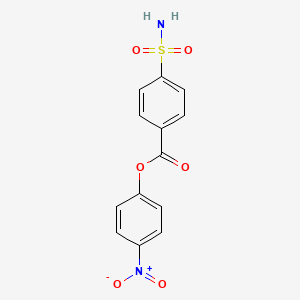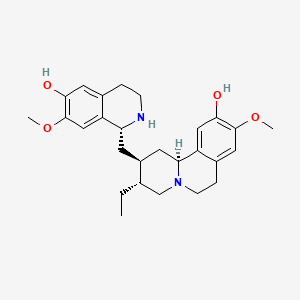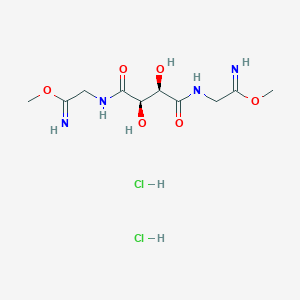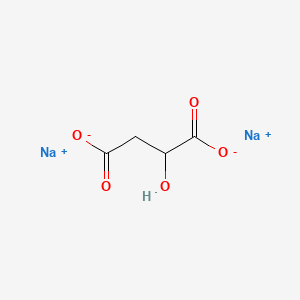
Malate de sodium
Vue d'ensemble
Description
Sodium malate is an organic compound with the molecular formula NaC4H4O5. It is a white crystalline salt that is soluble in water and has a mild acidic taste. It is used in a variety of applications, including food additives, pharmaceuticals, and lab experiments.
Applications De Recherche Scientifique
Production microbienne de l'acide malique
Le malate de sodium joue un rôle crucial dans la production microbienne de l'acide malique. Des avancées récentes se sont concentrées sur une production d'acide malique respectueuse de l'environnement, en tant que plateforme potentielle pour les produits chimiques d'origine biologique, afin de remplacer la dépendance aux ressources fossiles {svg_1}. L'efficacité de la technologie de fermentation pour la production d'acide malique utilisant divers micro-organismes a été améliorée {svg_2}.
Conversion enzymatique
Pour surmonter les problèmes de synthèse chimique de la production d'acide malique, la conversion enzymatique de l'acide fumarique dérivé du pétrole en acide malique a été rapportée {svg_3}. Le this compound est utilisé dans ce procédé, avec trois approches différentes utilisées pour la production d'acide malique à partir de l'acide fumarique : enzymes immobilisées, enzymes pures ou biocatalyseur à cellule entière {svg_4}.
Énergie renouvelable
Le this compound est également impliqué dans la production d'énergie renouvelable. La situation actuelle, avec une demande accrue et l'épuisement des combustibles fossiles, a conduit à une recherche de ressources renouvelables d'origine biologique alternatives {svg_5}. La dépendance aux combustibles fossiles peut être réduite en utilisant des ressources renouvelables d'origine biologique, en particulier en utilisant la biomasse lignocellulosique {svg_6}.
Production de biocarburants et de produits chimiques
La production de biocarburants et de produits chimiques commercialement importants à partir de ressources d'origine biologique à l'aide de micro-organismes présente un énorme potentiel de marché {svg_7}. Le this compound est utilisé dans ces processus, contribuant à la production éco-responsable de biocarburants, de produits chimiques et de bioénergie {svg_8}.
Mécanisme D'action
Sodium malate, also known as disodium malate, is a compound with the formula Na2(C2H4O(COO)2). It is the sodium salt of malic acid and is used as an acidity regulator and flavoring agent .
Target of Action
Sodium malate primarily targets metabolic pathways in organisms, particularly those involved in energy production and mineral nutrition . In nitrogen-fixing root nodules, malate is the primary substrate for bacteroid respiration, fueling nitrogenase .
Mode of Action
For instance, in the context of nitrogen fixation, sodium malate provides the necessary carbon skeletons for the assimilation of fixed nitrogen into amino acids .
Biochemical Pathways
Sodium malate plays a crucial role in several biochemical pathways. It is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . Malate dehydrogenase, an enzyme widely distributed among living organisms, catalyzes the interconversion between malate and oxaloacetate using NAD+ or NADP+ as a cofactor . This process is key in the central oxidative pathway.
Pharmacokinetics
It is known that sodium malate is freely soluble in water , which suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of sodium malate and their impact on its bioavailability.
Result of Action
The action of sodium malate results in various molecular and cellular effects. Its role in energy production and mineral nutrition is reflected in its involvement in processes such as symbiotic nitrogen fixation, phosphorus acquisition, and aluminum tolerance . By acting as a substrate for bacteroid respiration in nitrogen-fixing root nodules, sodium malate helps fuel nitrogenase, contributing to nitrogen fixation .
Action Environment
The action, efficacy, and stability of sodium malate can be influenced by various environmental factors. For instance, its solubility in water suggests that its action could be influenced by the hydration status of the organism.
Analyse Biochimique
Biochemical Properties
Sodium malate is involved in several biochemical reactions, primarily due to its role as an intermediate in the citric acid cycle (Krebs cycle). It interacts with enzymes such as malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate while reducing NAD+ to NADH . This reaction is crucial for cellular respiration and energy production. Additionally, sodium malate can interact with malic enzyme, which converts malate to pyruvate and CO2, generating NADPH in the process . These interactions highlight the importance of sodium malate in metabolic pathways that produce energy and reducing equivalents.
Cellular Effects
Sodium malate influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In plant cells, malate is known to be involved in the regulation of stomatal opening and closing, which is essential for gas exchange and water regulation . In animal cells, sodium malate can enhance energy production by supporting the citric acid cycle, thereby improving cellular metabolism and reducing fatigue . Furthermore, malate exudation in plant roots can improve adaptation to acidic soils by coordinating the regulation of malate transporter genes .
Molecular Mechanism
At the molecular level, sodium malate exerts its effects through various mechanisms. It binds to and activates malate dehydrogenase, facilitating the conversion of malate to oxaloacetate . This reaction is a key step in the citric acid cycle, contributing to ATP production. Sodium malate also interacts with malic enzyme, leading to the production of pyruvate and NADPH, which are essential for biosynthetic reactions and antioxidant defense . Additionally, sodium malate can modulate the activity of transporters such as GmALMT1, influencing malate efflux and cellular ion balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium malate can vary over time. Studies have shown that sodium malate is relatively stable under standard conditions, but its stability can be affected by factors such as pH and temperature . Over time, sodium malate can degrade, leading to changes in its efficacy and impact on cellular functions. Long-term studies have indicated that continuous exposure to sodium malate can enhance cellular metabolism and improve energy production, but excessive amounts may lead to cellular stress and toxicity .
Dosage Effects in Animal Models
The effects of sodium malate in animal models are dose-dependent. At low to moderate doses, sodium malate has been shown to improve rumen fermentation efficiency and microbial protein synthesis in dairy steers . At high doses, sodium malate can lead to adverse effects such as metabolic acidosis and toxicity . It is important to determine the optimal dosage to maximize the beneficial effects while minimizing potential risks.
Metabolic Pathways
Sodium malate is involved in several metabolic pathways, including the citric acid cycle, glyoxylate cycle, and malate-aspartate shuttle . In the citric acid cycle, sodium malate is converted to oxaloacetate by malate dehydrogenase, contributing to ATP production . In the glyoxylate cycle, malate is converted to glyoxylate and acetyl-CoA, which are essential for gluconeogenesis . The malate-aspartate shuttle facilitates the transfer of reducing equivalents across the mitochondrial membrane, supporting oxidative phosphorylation .
Transport and Distribution
Sodium malate is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, malate transporters such as GmALMT1 mediate the efflux of malate from root cells, aiding in adaptation to acidic soils . In animal cells, sodium malate can be transported across the mitochondrial membrane via the malate-aspartate shuttle, facilitating energy production . The distribution of sodium malate within tissues is influenced by factors such as pH and ion gradients .
Subcellular Localization
The subcellular localization of sodium malate is crucial for its activity and function. In plant cells, malate is localized in the cytosol, mitochondria, and vacuoles, where it participates in various metabolic processes . In animal cells, sodium malate is primarily found in the mitochondria, where it supports the citric acid cycle and ATP production . The localization of malate transporters, such as OsALMT4, to the plasma membrane and other subcellular compartments, further influences the distribution and function of sodium malate .
Propriétés
IUPAC Name |
disodium;2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMTJGUQUYPIV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6915-15-7 (Parent) | |
| Record name | Sodium malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046831 | |
| Record name | Disodium 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder or lumps | |
| Record name | SODIUM MALATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Freely soluble in water | |
| Record name | SODIUM MALATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS RN |
676-46-0, 22798-10-3 | |
| Record name | Sodium malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | disodium malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFF9N315F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


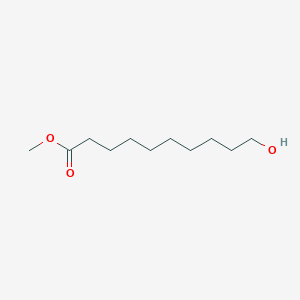
![N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide](/img/structure/B1197809.png)
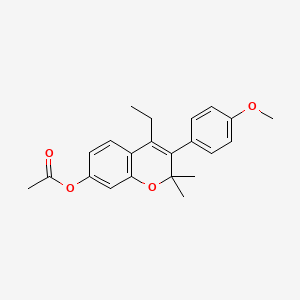
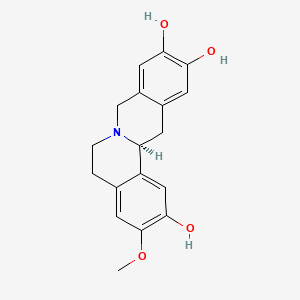
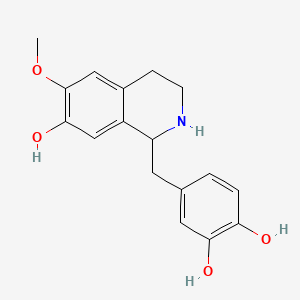
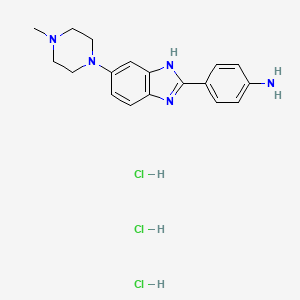
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methyl phosphate](/img/structure/B1197820.png)
